N-Hydroxy-2-M-tolyl-acetamidine
Description
N-Hydroxy-2-M-tolyl-acetamidine is an amidine derivative characterized by a hydroxylamine-substituted amidine core (NH-C=N-OH) attached to a meta-methylphenyl (2-M-tolyl) group. For instance, describes the synthesis of N-Hydroxy-acetamidine, a simpler analog lacking the aryl substituent, via reaction of hydroxylamine hydrochloride with acetonitrile in ethanol/water under basic conditions . The introduction of the 2-M-tolyl group likely involves aryl-functionalized precursors or post-synthetic modifications, though specific methodologies require further investigation. Key structural features include:
- N-Hydroxy group: Enhances redox activity and metal-binding capacity.
- 2-M-tolyl substituent: A meta-methylphenyl group that increases lipophilicity and steric bulk compared to unsubstituted analogs.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
PUBSVUGAWXVFMA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C/C(=N\O)/N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-M-tolyl-acetamidine typically involves the reaction of 2-M-tolyl-acetamidoxime with appropriate reagents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride and a base to form the amidoxime, followed by further reaction to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-M-tolyl-acetamidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amidine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
N-Hydroxy-2-M-tolyl-acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-M-tolyl-acetamidine involves its interaction with specific molecular targets. The hydroxy group and amidine moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Hydroxy-acetamidine
- Structure : Lacks the 2-M-tolyl group, featuring only the NH-C=N-OH core .
- Synthesis: Prepared in 47% yield via hydroxylamine hydrochloride and acetonitrile in ethanol/water .
- Properties :
Thiazolidinone-Linked Acetamides ()
- Structure : Feature acetamide moieties conjugated to 4-oxothiazolidin-3-yl and coumarin groups .
- Synthesis : Involve mercaptoacetic acid, ZnCl2, and arylidene acetohydrazides under reflux .
- Properties: Bioactivity: Demonstrated antimicrobial activity in thiazolidinone derivatives, attributed to the thiazolidinone ring’s electron-deficient nature .
- Comparison : While structurally distinct, the acetamide group in these compounds shares functional similarities with amidines, though amidines exhibit stronger basicity and nucleophilicity.
Aryl-Substituted Amidines (Inferred Analogs)
- Example : N-Hydroxybenzamidine (phenyl-substituted analog).
- Structure : Replaces 2-M-tolyl with a phenyl group, eliminating the meta-methyl substituent.
- Properties :
- Lipophilicity : Lower than 2-M-tolyl analogs due to the absence of the methyl group.
- Reactivity : Reduced steric hindrance may enhance interaction with biological targets.
Data Table: Key Comparative Properties
†Inferred based on analogous structures. ‡Typical yields for thiazolidinone derivatives .
Research Findings and Implications
- Synthetic Challenges : The introduction of the 2-M-tolyl group may require optimized coupling conditions to balance steric effects and reactivity.
- Biological Relevance : Increased lipophilicity from the 2-M-tolyl group could enhance blood-brain barrier penetration or target binding compared to N-Hydroxy-acetamidine.
- Structural-Activity Relationships (SAR) : The meta-methyl group may improve metabolic stability relative to unsubstituted aryl analogs, though this requires experimental validation.
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